N,N-Dibutyl-1-methylpentylamine
Description
Historical Perspectives in Alkylamine Chemistry Research
The study of alkylamines has been a cornerstone of organic chemistry for over a century and a half. The initial synthesis of simple alkylamines, such as methylamine (B109427) and ethylamine, was reported in the mid-19th century. These early discoveries laid the groundwork for understanding the reactivity and properties of the amino functional group. The classification of amines into primary, secondary, and tertiary categories was a crucial step in systematically organizing this diverse class of compounds. researchgate.net Historically, the synthesis of tertiary amines often involved the alkylation of ammonia (B1221849) or lower-order amines with alkyl halides. researchgate.net This method, however, frequently results in a mixture of products, necessitating complex purification procedures. Over time, more sophisticated and selective synthetic methods have been developed to address these challenges.
Contemporary Relevance of Tertiary Amines in Advanced Chemical Sciences
Tertiary amines are integral to numerous areas of modern chemistry. Their basicity and nucleophilicity make them valuable as catalysts and reagents in a wide array of organic transformations. rsc.org In medicinal chemistry, the tertiary amine motif is found in a significant number of pharmaceutical compounds, where it can influence a drug's solubility, bioavailability, and interaction with biological targets. chinesechemsoc.org Furthermore, long-chain tertiary amines are utilized as extractants in industrial processes and as key components in the formation of surfactants and phase-transfer catalysts. acs.org The development of novel synthetic routes to access structurally complex tertiary amines, including those with specific stereochemistry, remains an active area of research. rsc.orgorganic-chemistry.org
Structural Features and Their Academic Implications for N,N-Dibutyl-1-methylpentylamine Research
The molecular structure of this compound presents several features of academic interest. The presence of a chiral center at the carbon atom adjacent to the nitrogen (the first carbon of the pentyl chain) means that this compound can exist as a pair of enantiomers. This chirality could be exploited in asymmetric synthesis, either as a chiral auxiliary or as a component of a chiral catalyst. The two butyl groups and the pentyl group contribute to the molecule's lipophilicity, suggesting potential applications in systems requiring solubility in nonpolar solvents or for the extraction of metal ions. The nitrogen atom, with its lone pair of electrons, imparts basic and nucleophilic properties to the molecule, characteristic of tertiary amines.
Overview of Major Research Domains for this compound
While specific research on this compound is limited, its structural characteristics suggest potential for investigation in several key areas:
Asymmetric Synthesis: The chirality of the molecule makes it a candidate for studies in stereoselective reactions. It could potentially be used to induce chirality in other molecules.
Catalysis: As a tertiary amine, it could function as a basic catalyst in various organic reactions, such as dehydrohalogenations or aldol (B89426) condensations.
Materials Science: Long-chain amines and their derivatives are known to have applications as corrosion inhibitors and in the formation of specialty polymers and surfactants. industrialchemicals.gov.augoogle.com The properties of this compound could be explored in these contexts.
Coordination Chemistry: The nitrogen atom can act as a ligand, coordinating to metal centers. Research could explore the synthesis and characterization of metal complexes involving this amine.
Chemical and Physical Properties
Below is a table summarizing the known physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₁N | chemicalbook.com |
| Molecular Weight | 213.41 g/mol | chemicalbook.com |
| Boiling Point | 241 °C | chemicalbook.com |
| Density | 0.798 g/cm³ | chemicalbook.com |
| CAS Number | 41781-55-9 | chemicalbook.comchemical-suppliers.eu |
Synthetic Approaches
The synthesis of this compound is not widely documented in academic literature. However, general methods for the synthesis of tertiary amines can be applied. One plausible route is the reductive amination of a ketone with a secondary amine. For instance, the reaction of 2-hexanone (B1666271) with dibutylamine (B89481) in the presence of a reducing agent would yield the target compound. Another approach involves the direct alkylation of a secondary amine. The reaction of N-methylpentylamine with a butyl halide could also produce this compound, though this may lead to a mixture of products.
Properties
CAS No. |
41781-55-9 |
|---|---|
Molecular Formula |
C14H31N |
Molecular Weight |
213.4 g/mol |
IUPAC Name |
N,N-dibutylhexan-2-amine |
InChI |
InChI=1S/C14H31N/c1-5-8-11-14(4)15(12-9-6-2)13-10-7-3/h14H,5-13H2,1-4H3 |
InChI Key |
WMJSFJJSJHUGOW-UHFFFAOYSA-N |
SMILES |
CCCCC(C)N(CCCC)CCCC |
Canonical SMILES |
CCCCC(C)N(CCCC)CCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for N,n Dibutyl 1 Methylpentylamine
Regioselective Synthesis Approaches for N,N-Dibutyl-1-methylpentylamine
The synthesis of the tertiary amine this compound can be achieved through several regioselective approaches. These methods are designed to control the position of the chemical bonds formed, ensuring the desired product is obtained with high purity.
Reductive Amination Pathways for this compound
Reductive amination is a highly effective method for preparing this compound. This process involves the reaction of a ketone, specifically 2-hexanone (B1666271), with a secondary amine, dibutylamine (B89481), in the presence of a reducing agent. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine product. This one-pot reaction is valued for its efficiency and atom economy, making it a preferred route in green chemistry. wikipedia.org
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity in reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.com The general reaction scheme is as follows:
Step 1: Imine Formation: 2-hexanone reacts with dibutylamine to form an unstable carbinolamine, which then dehydrates to form an enamine.
Step 2: Reduction: The enamine is then reduced by the reducing agent to yield this compound.
This method is advantageous as it often proceeds under mild conditions and can be performed as a direct, one-pot synthesis, which simplifies the purification process and reduces waste. wikipedia.org
Alkylation Reactions in the Formation of this compound
Another key synthetic route to this compound is through the alkylation of a suitable secondary amine precursor, such as N-butyl-1-methylpentylamine. This involves the introduction of a butyl group onto the nitrogen atom. Traditional alkylation methods often utilize alkyl halides, but these can lead to the formation of quaternary ammonium (B1175870) salts as over-alkylation byproducts. whiterose.ac.uk
More advanced and controlled methods utilize alcohols as alkylating agents in what is known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgmdpi.com In this process, a catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the secondary amine to form an iminium ion, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the tertiary amine. mdpi.com This approach is considered greener as the only byproduct is water. mdpi.com
The direct alkylation of N-methylpentylamine with a butylating agent could also be considered, though careful control of reaction conditions would be necessary to favor the desired dialkylation product. nih.govsigmaaldrich.comscbt.com
Novel Catalyst Systems in this compound Synthesis
The development of novel catalyst systems has significantly advanced the efficiency and selectivity of N,N-dialkylation reactions. For the synthesis of tertiary amines like this compound, catalysts based on transition metals such as ruthenium, iridium, rhodium, and more recently, cobalt, have shown great promise. whiterose.ac.ukrsc.orgrsc.org
These catalysts are often employed in the "borrowing hydrogen" strategy. For instance, ruthenium complexes like [Ru(p-cymene)Cl2]2, when activated with specific ligands, can effectively catalyze the N-alkylation of amines with alcohols. whiterose.ac.uk Similarly, iridium(I) complexes with N-heterocyclic carbene (NHC) ligands have been shown to be highly active in the C-N coupling of amines and alcohols. rsc.org
Recent research has also explored the use of more earth-abundant and cost-effective metals. A novel cobalt(II) complex has been reported as a highly effective homogeneous catalyst for the N-alkylation of amines with both primary and secondary alcohols, operating via a hydrogen auto-transfer pathway. rsc.org These catalytic systems offer the advantage of high yields, broad functional group tolerance, and the ability to use alcohols as green alkylating agents. whiterose.ac.ukrsc.org
| Catalyst System | Metal | Ligand Type | Reactants | Key Advantage |
| [Ru(p-cymene)Cl2]2 | Ruthenium | Phosphine (e.g., dppf) | Amine + Alcohol | High activity and good yields for N-alkylation. whiterose.ac.uk |
| [Ir(NCCH3)(cod){MeIm(2-methoxybenzyl)}]+ | Iridium | N-Heterocyclic Carbene (NHC) | Amine + Alcohol | High catalytic performance and quantitative conversion. rsc.org |
| Co(II)-inverse triazolyl-pyridine complex | Cobalt | Inverse Triazolyl-Pyridine | Amine + Alcohol | Utilizes an earth-abundant metal, high yields. rsc.org |
| RhH(PPh3)4 | Rhodium | Triphenylphosphine | Amine + Alcohol | One of the early examples of homogeneous hydrogen borrowing catalysis. whiterose.ac.uk |
Functionalization and Derivatization of this compound
The tertiary amine functionality of this compound allows for various derivatization strategies, leading to compounds with different chemical and physical properties.
Quaternization Reactions and Ammonium Salt Derivatives
The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with alkylating agents to form quaternary ammonium salts. This process, known as quaternization, involves the formation of a new carbon-nitrogen bond, resulting in a positively charged nitrogen atom.
The reaction is typically carried out by treating the tertiary amine with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. sciensage.info The rate and outcome of the quaternization can be influenced by the nature of the alkylating agent, the solvent, and the steric hindrance around the nitrogen atom. sciensage.inforesearchgate.net For example, the use of dimethyl sulfate (B86663) in a solvent-free, high-temperature process is an effective method for the quaternization of tertiary amines. google.com The resulting quaternary ammonium salts have a wide range of applications, including as phase-transfer catalysts and ionic liquids. researchgate.net
| Alkylating Agent | Product Type | Potential Application |
| Methyl Iodide | N,N-Dibutyl-N-methyl-1-methylpentylammonium iodide | Synthetic intermediate |
| Benzyl Bromide | N-Benzyl-N,N-dibutyl-1-methylpentylammonium bromide | Phase-transfer catalyst |
| Dimethyl Sulfate | N,N-Dibutyl-N-methyl-1-methylpentylammonium methyl sulfate | Ionic liquid |
N-Oxidation Chemistry and Mechanistic Implications
The nitrogen atom in this compound can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or other specialized reagents. The resulting this compound N-oxide is a polar molecule with distinct chemical reactivity compared to the parent amine.
N-oxides are important intermediates in organic synthesis and can participate in various reactions. For instance, they can undergo thermal rearrangement (Meisenheimer rearrangement) or be used as mild oxidizing agents themselves. The study of N-oxidation mechanisms provides insight into the electronic and steric properties of the parent amine. The direct oxidation of N,N-disubstituted hydroxylamines is a related and well-studied transformation that leads to the formation of nitrones, which are valuable synthetic intermediates. researchgate.net
Selective Functional Group Transformations on the Alkyl Chains
The chemical inertness of C-H bonds in alkyl chains necessitates the use of highly reactive intermediates or catalysts to achieve selective functionalization. For a molecule like this compound, which possesses multiple, electronically similar C-H bonds, achieving regioselectivity is particularly demanding. Key strategies that have been developed for related aliphatic amines include intramolecular hydrogen abstraction reactions, biocatalytic oxidations, and metal-catalyzed C-H activations.
One of the most classic and effective methods for functionalizing a specific position on an alkyl chain tethered to a nitrogen atom is the Hofmann-Löffler reaction . wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction proceeds through a radical-mediated mechanism. The process is initiated by converting the tertiary amine to an N-haloamine (typically an N-chloroamine or N-bromoamine). Upon activation by heat or light in an acidic medium, the N-halogen bond undergoes homolytic cleavage to generate a nitrogen-centered radical cation. wikipedia.orgyoutube.com This highly reactive species then intramolecularly abstracts a hydrogen atom, preferentially from the δ-carbon (the fourth or fifth carbon from the nitrogen). This 1,5-hydrogen atom transfer is favored due to the thermodynamic stability of the six-membered cyclic transition state. youtube.comnih.gov The resulting carbon-centered radical is then trapped by a halogen atom from another N-haloamine molecule, propagating the radical chain and forming a δ-haloamine. Subsequent treatment with a base induces an intramolecular cyclization to yield a pyrrolidine (B122466) ring. youtube.com
In the case of this compound, this methodology could be applied to selectively functionalize either the butyl or the 1-methylpentyl chain, leading to the formation of N-substituted pyrrolidine derivatives. The regioselectivity would be dictated by the most accessible δ-hydrogen.
Another powerful approach for selective C-H functionalization is biocatalysis , particularly using enzymes from the cytochrome P450 (CYP) superfamily. nih.gov These heme-thiolate monooxygenases are renowned for their ability to catalyze the hydroxylation of unactivated C-H bonds with high levels of regio- and stereoselectivity under mild conditions. nih.gov The mechanism involves the generation of a highly reactive iron-oxo species within the enzyme's active site, which is capable of inserting an oxygen atom into a C-H bond. While the N-atom itself can be oxidized, specific P450 variants can be engineered or selected to favor C-H hydroxylation on the alkyl chains. The regioselectivity is determined by the specific architecture of the enzyme's active site, which positions the substrate in a way that exposes a particular C-H bond to the catalytic center. For linear alkyl chains, hydroxylation often occurs at the sub-terminal (ω-1) position.
Recent advances in catalysis have also introduced methods for the borane-catalyzed C(sp³)–H alkylation of tertiary amines with electron-deficient olefins. These reactions can exhibit remarkable site selectivity, favoring either α- or β-alkylation depending on the nature of the olefin and reaction conditions. While this method primarily targets positions close to the nitrogen atom, it represents an expanding frontier in the direct functionalization of C-H bonds in amines. acs.org
The table below summarizes potential selective functionalization strategies applicable to the alkyl chains of this compound, based on established methodologies for related aliphatic amines.
| Transformation Type | Reagent/Catalyst | Probable Site of Functionalization | Product Type |
| Intramolecular Amination | 1. NaOCl or NBS2. H₂SO₄, hv or Δ3. NaOH | δ-Carbon of an alkyl chain | N-Substituted Pyrrolidine |
| Biocatalytic Hydroxylation | Cytochrome P450 Enzyme, O₂, NADPH | Sub-terminal (ω-1) or terminal (ω) carbon | Hydroxylated Amine |
| C-H Alkylation | B(C₆F₅)₃, Electron-deficient olefin | β-Carbon of an alkyl chain | β-Alkylated Amine |
This table presents potential outcomes based on known reactivities of similar compounds. The exact regioselectivity and yield would require empirical investigation for this compound.
These advanced methodologies provide a toolkit for the precise chemical modification of the alkyl chains of this compound, enabling the synthesis of novel derivatives for further study.
Mechanistic Investigations and Reaction Dynamics of N,n Dibutyl 1 Methylpentylamine
Role of N,N-Dibutyl-1-methylpentylamine in Organic Reaction Mechanisms
The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which allows it to function as both a base and a nucleophile. The steric bulk of the two butyl groups and the methylpentyl chain, however, significantly modulates its nucleophilicity and basicity, influencing the reaction pathways it participates in.
Catalytic Roles in Acid-Base or Nucleophilic Processes
As a tertiary amine, this compound can act as a Brønsted-Lowry base, accepting a proton to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comchemicalbook.com This basicity is crucial in various organic reactions where proton abstraction is a key step. For instance, in elimination reactions, it can act as a non-nucleophilic base to promote the formation of alkenes. The pKa of this compound is predicted to be around 10.07, indicating it is a moderately strong base. chemicalbook.com
Its utility as a nucleophile is also significant. The nitrogen atom can attack an electrophilic center, leading to the formation of a new carbon-nitrogen bond. This is observed in reactions such as the formation of enamines from aldehydes or ketones. masterorganicchemistry.com However, the steric hindrance imposed by the bulky alkyl groups can sometimes limit its direct nucleophilic attack, favoring its role as a base instead.
Ligand Behavior in Transition Metal-Catalyzed Reactions
The nitrogen atom of this compound possesses a lone pair of electrons that can coordinate with transition metals, allowing it to function as a ligand in various catalytic processes. nih.govmdpi.com The nature of the metal-ligand interaction is crucial for the efficiency and selectivity of the catalyzed reaction. In many instances, related amine structures form stable complexes with transition metals like palladium, rhodium, and iridium, which are active catalysts in cross-coupling reactions, hydrogenations, and other transformations. researchgate.netmdpi.com
The steric and electronic properties of the amine ligand play a critical role in determining the outcome of the catalytic cycle. The bulky dibutyl groups can influence the coordination geometry around the metal center, which in turn affects the substrate binding and the subsequent reductive elimination or migratory insertion steps. tum.de For example, in palladium-catalyzed cross-coupling reactions, ligands with specific steric profiles can promote the desired bond formation and prevent side reactions. mdpi.com The development of chiral amine ligands has also been instrumental in asymmetric catalysis, where the ligand's stereochemistry directs the enantioselectivity of the reaction. nih.gov
Reaction Kinetics and Thermodynamic Studies
Currently, specific kinetic and thermodynamic data for reactions directly involving this compound are not widely available in the public domain. However, general principles of reaction kinetics for similar amine-mediated reactions can be applied. The rate of reactions where it acts as a nucleophile or base would be dependent on its concentration, the concentration of the electrophile or acid, the solvent, and the temperature.
Thermodynamic studies of related ionic liquids and amine compounds provide some insight. For instance, studies on dicationic ionic liquids with imidazolium (B1220033) cores show that thermal stability is a key property, which is influenced by the nature of the cation and anion. mdpi.com While not directly analogous, these studies highlight the importance of intermolecular forces and structural features on the thermodynamic properties of amine-containing compounds.
Intermediates and Transition State Analysis in this compound Mediated Reactions
In reactions where this compound acts as a catalyst or reagent, various intermediates and transition states can be postulated. When functioning as a base, the key intermediate is the protonated amine, a quaternary ammonium ion. masterorganicchemistry.com In nucleophilic catalysis, an initial adduct between the amine and the electrophile is formed. For instance, in the formation of an enamine from a ketone, a hemiaminal intermediate is generated, which then dehydrates to form the final product. masterorganicchemistry.com
Radical Reaction Pathways Involving this compound
While amines are more commonly associated with polar reactions, they can also participate in radical pathways. The nitrogen atom can be oxidized to form an aminyl radical cation. This species can then undergo further reactions, such as hydrogen abstraction or addition to unsaturated systems. For example, the photolysis or thermolysis of certain amine derivatives in the presence of a suitable initiator can lead to the formation of carbon-centered radicals via intramolecular hydrogen transfer. nih.gov
In some contexts, nitroxide radicals can be formed from the oxidation of secondary amines. whiterose.ac.uk While this compound is a tertiary amine, related structures can be involved in radical trapping experiments or act as precursors to radical-generating species under specific conditions, such as high temperatures or in the presence of strong oxidants. The study of radical reactions involving amines is relevant in various fields, including atmospheric chemistry and polymer science.
Computational and Theoretical Chemistry Studies of N,n Dibutyl 1 Methylpentylamine
Quantum Chemical Calculations for Molecular Conformation and Reactivity
No published studies were found that specifically detail the use of quantum chemical calculations to determine the molecular conformation and reactivity of N,N-Dibutyl-1-methylpentylamine.
Molecular Dynamics Simulations of this compound Interactions
There is no available research on molecular dynamics simulations focused on the interactions of this compound.
Structure-Reactivity and Structure-Function Relationship Predictions
A search for studies on structure-reactivity or structure-function relationships for this compound did not yield any specific results.
Solvent Effects and Environmental Influence on this compound Behavior
No literature is available that investigates the influence of solvents or environmental factors on the behavior of this compound through computational methods.
Topological Descriptors and Cheminformatics for this compound Analogues
There are no cheminformatics studies or analyses of topological descriptors specifically for this compound or its close analogues in the public domain.
Table of Mentioned Compounds
Advanced Analytical Methodologies for N,n Dibutyl 1 Methylpentylamine Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Contexts
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While standard 1D ¹H and ¹³C NMR provide initial structural information, advanced methods are required for unambiguous assignment and deeper structural insights into N,N-Dibutyl-1-methylpentylamine.
Two-Dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be critical. A COSY spectrum would reveal proton-proton couplings within the butyl and methylpentyl chains, confirming the connectivity of the aliphatic groups. An HSQC spectrum would correlate each proton to its directly attached carbon atom, allowing for definitive assignment of the carbon skeleton. For example, the distinct chemical environment of the methine (CH) group carbon at the "1-methylpentyl" position could be unequivocally identified through its correlation to the corresponding CH proton.
Solid-State NMR (ssNMR) could be employed to study the compound in its solid form. This technique provides information about the molecular conformation and packing in the crystalline state. nih.gov By analyzing parameters like chemical shift anisotropy (CSA), ssNMR can reveal details about the local electronic environment and intermolecular interactions that are averaged out in solution-phase NMR. nih.gov
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be verified and assigned using 2D NMR techniques.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| N-CH(CH₃) | ~2.5 - 2.8 | ~55 - 60 | Methine proton adjacent to Nitrogen |
| N-CH₂(CH₂)₂CH₃ | ~2.3 - 2.6 | ~50 - 55 | Methylene (B1212753) protons of butyl groups adjacent to N |
| CH(CH₃) | ~1.0 - 1.2 | ~18 - 22 | Methyl group on the pentylamine backbone |
| CH₂ (pentyl chain) | ~1.2 - 1.6 | ~20 - 40 | Methylene groups of the pentyl chain |
| CH₂ (butyl chain) | ~1.2 - 1.6 | ~20 - 31 | Methylene groups of the butyl chains |
| CH₃ (terminal) | ~0.8 - 1.0 | ~14 | Terminal methyl groups of all chains |
Note: These are estimated values. Actual experimental values would be determined in a laboratory setting.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a compound with high accuracy and for studying its fragmentation pathways. nih.gov For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C₁₄H₃₁N).
In mechanistic studies, HRMS can identify reaction intermediates and byproducts. When investigating potential metabolic pathways, its high sensitivity and resolution are crucial for identifying metabolites in complex biological matrices like serum or microsomes. nih.gov The identification process involves comparing the product ion mass spectra of metabolites with the parent compound. nih.gov Common metabolic transformations for amines include N-dealkylation (loss of a butyl group), C-hydroxylation on the alkyl chains, and subsequent phase II conjugation reactions like glucuronidation. nih.gov
The table below illustrates potential fragmentation patterns and metabolite masses for this compound that would be analyzed using HRMS.
| Ion / Metabolite | Predicted m/z | Description |
| [M+H]⁺ | 214.2535 | Protonated parent molecule |
| [M-C₄H₉]⁺ | 156.1909 | Loss of a butyl group (alpha-cleavage) |
| [M-C₅H₁₁]⁺ | 142.1752 | Loss of the pentyl fragment (alpha-cleavage) |
| [M+O-H₂]⁺ | 228.2327 | Hydroxylated metabolite |
| [M+O+C₆H₈O₆-H₂]⁺ | 388.2699 | Glucuronide conjugate of hydroxylated metabolite |
Note: m/z values are calculated for the monoisotopic masses and would be confirmed by HRMS.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the functional groups present and the molecule's conformation. nih.govnih.gov
Infrared (IR) Spectroscopy of this compound would show characteristic C-H stretching vibrations for the methyl and methylene groups in the 2850-2960 cm⁻¹ region. The C-N stretching vibration would appear in the fingerprint region, typically between 1000-1250 cm⁻¹. The absence of N-H stretching bands around 3300-3500 cm⁻¹ would confirm its tertiary amine structure.
Raman Spectroscopy complements IR spectroscopy and is particularly useful for analyzing the skeletal vibrations of the alkyl chains. westmont.edu Subtle shifts in the frequencies of these vibrations can provide insights into the conformational isomers of the molecule (e.g., trans vs. gauche arrangements in the alkyl chains). nih.gov By comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT), a detailed conformational analysis can be performed to identify the most stable isomer. iu.edu.saresearchgate.net
| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |
| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 |
| CH₂ Bend (Scissoring) | ~1465 | ~1465 |
| CH₃ Bend (Asymmetric) | ~1450 | ~1450 |
| CH₃ Bend (Symmetric) | ~1375 | ~1375 |
| C-N Stretch | 1000 - 1250 | 1000 - 1250 |
Chromatographic Separations for Complex Mixture Analysis in Research
Chromatographic techniques are paramount for separating the components of a complex mixture, which is essential for purity assessment and quantitative analysis in research settings.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For a basic compound like this compound, reversed-phase HPLC would be a common choice, using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water mixture, often with an additive like formic acid or trifluoroacetic acid to ensure good peak shape by protonating the amine.
Advanced detectors enhance the utility of HPLC. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector, while not highly specific for a simple alkylamine lacking a strong chromophore, can still be used for quantitation and to check for impurities that do possess UV absorbance. More powerfully, coupling HPLC with a mass spectrometer (HPLC-MS ) provides both separation and mass information, making it an ideal tool for identifying impurities and metabolites in a mixture. nih.govresearchgate.net
Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like this compound. The compound would be separated from other volatile components on a capillary column, typically with a non-polar or medium-polarity stationary phase. nih.gov
Coupling GC to a Mass Spectrometer (GC-MS) is a standard and powerful technique. The electron ionization (EI) mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for identification. For even greater selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be used. In this technique, a specific parent ion is selected, fragmented, and then a specific product ion is monitored, significantly reducing chemical noise and allowing for very low detection limits. mdpi.com Another advanced detector, the Nitrogen Chemiluminescence Detector (NCD) , offers high selectivity and sensitivity specifically for nitrogen-containing compounds, making it an excellent choice for quantifying this compound in complex samples like petroleum products or environmental extracts. researchgate.net
| Technique | Stationary Phase Example | Detector | Application Notes |
| HPLC | C18 (Reversed-Phase) | MS, PDA | Good for non-volatile impurities and metabolite profiling. Requires acidic mobile phase modifier. |
| GC | DB-5ms, RTX-5 | MS, MS/MS, NCD | Excellent for volatile impurities and quantification. Derivatization is generally not needed. MS/MS and NCD provide high selectivity. nih.govresearchgate.net |
Applications in Chemical Research and Development Excluding Prohibited Elements
Role in Advanced Organic Synthesis as a Reagent or Auxiliary
In advanced organic synthesis, N,N-Dibutyl-1-methylpentylamine is predicted to function primarily as a sterically hindered, non-nucleophilic base. The nitrogen atom's lone pair of electrons is available for abstracting protons (acting as a Brønsted-Lowry base), but the bulky dibutyl and 1-methylpentyl groups physically obstruct the nitrogen from attacking electrophilic centers, thus minimizing unwanted side reactions. wikipedia.orgreddit.com This characteristic is highly valuable in reactions where a base is needed to neutralize acid or to promote elimination reactions without competing with nucleophilic substitution. wikipedia.orgwikipedia.org
Such bases are crucial for a variety of transformations, including the formation of enolates for aldol (B89426) and Claisen condensations, and in elimination reactions where the E2 pathway is desired over the SN2 pathway. wikipedia.org The steric hindrance provided by the three separate alkyl chains attached to the nitrogen in this compound makes it an ideal candidate for these applications. Its basicity is expected to be comparable to other tertiary amines, strong enough to deprotonate a range of acidic protons without being excessively reactive like organolithium reagents. libretexts.org
Table 1: Comparison of Predicted Properties of this compound with Common Non-Nucleophilic Bases | Compound | pK_a of Conjugate Acid (Predicted/Experimental) | Key Feature | |---|---|---| | This compound | ~10.0-11.0 (Predicted) | Sterically hindered, chiral | | N,N-Diisopropylethylamine (Hünig's Base) | 10.75 | Sterically hindered | | 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Strong, non-nucleophilic | | 2,6-Di-tert-butylpyridine | 3.58 | Very weak, highly hindered |
Data for comparison bases sourced from Wikipedia and Sigma-Aldrich. wikipedia.orgsigmaaldrich.com Prediction for this compound is based on structurally similar tertiary amines.
Development of Novel Ligands and Organocatalysts based on this compound Scaffold
The structure of this compound is inherently chiral, with a stereocenter at the second carbon of the hexyl chain (the "1-methylpentyl" group). This feature makes its molecular framework a valuable starting point for the development of novel chiral ligands and organocatalysts. The synthesis of chiral amines is a significant focus in chemistry because they are core components of many natural products and pharmaceuticals. rsc.orgacs.org
Chiral Ligands for Asymmetric Catalysis: Chiral ligands coordinate to a metal center, creating a chiral environment that can direct a chemical reaction to favor one enantiomer of the product over the other. nih.gov The nitrogen atom in this compound can act as a donor to a metal, and the chiral scaffold can influence the stereochemical outcome of reactions like asymmetric hydrogenation, allylic alkylation, or cyclopropanation. acs.orgresearchgate.net The development of nonsymmetrical ligands, such as those combining a "hard" nitrogen donor with a "soft" phosphorus donor (P,N-ligands), has proven highly effective, often outperforming traditional C2-symmetric ligands. nih.gov The this compound scaffold could be chemically modified to incorporate other donor atoms, creating a new class of P,N- or N,O-ligands for asymmetric catalysis.
Organocatalysis: A chiral tertiary amine can function directly as a Lewis base catalyst. nih.gov In this role, the amine activates a substrate by nucleophilic attack, forming a reactive zwitterionic intermediate. This intermediate then reacts with another substrate in an enantioselective manner, dictated by the chiral environment of the catalyst. nih.gov For example, chiral tertiary amines have been successfully used in [4+2] cycloadditions. nih.gov The this compound scaffold, being readily available in principle, presents an opportunity for creating new, efficient organocatalysts for constructing complex chiral molecules.
Advanced Materials Science Applications (e.g., Polymerization Initiators, Surfactant Research)
The dual characteristics of this compound—a polar amine group and nonpolar alkyl chains—suggest potential applications in materials science.
Polymerization Initiators: Tertiary amines can act as initiators or co-initiators for various types of polymerization. vot.pl In the ring-opening polymerization of cyclic esters like lactones, tertiary amines can initiate the process to form aliphatic polyesters. vot.pl They have also been investigated as catalysts or reducing agents in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). nih.govrsc.org In some systems, tertiary amines can react with alkyl halides to generate free radicals, initiating polymerization. tandfonline.com The specific structure of this compound could influence the polymerization kinetics and the properties of the resulting polymer.
Surfactant Research: The molecule has a distinct amphiphilic structure: a hydrophilic tertiary amine "head" and long, nonpolar alkyl "tails" (two butyl chains and a hexyl chain). This structure is characteristic of a cationic surfactant. Surfactants, which self-assemble at interfaces and in solution to form micelles, are fundamental to many products and processes. researchgate.netnih.gov Long-chain aliphatic amines are recognized as cationic surfactants. canada.ca By oxidizing the tertiary amine to an amine oxide, its surfactant properties can be further enhanced, a common practice in the formulation of detergents and cleaning agents. google.comacs.org The branched and bulky nature of the alkyl groups in this compound could lead to unique packing parameters and micellar shapes, potentially offering advantages in applications like enhanced oil recovery or as formulation aids. researchgate.net
Table 2: Structural Features of this compound Relevant to Materials Science | Feature | Relevance | Potential Application | |---|---|---| | Tertiary Amine Group | Can initiate polymerization, act as a catalyst, or be oxidized. | Polymerization initiator, vot.pltandfonline.com Surfactant headgroup (amine or amine oxide). google.com | | Long Alkyl Chains (C4, C4, C6) | Provide hydrophobicity, leading to amphiphilic character. | Surfactant tail, nih.govcanada.ca Hydrophobic component for structure-directing agents. | | Chiral Center | Can induce chirality in supramolecular assemblies. | Chiral templating in materials synthesis. |
Environmental Chemistry Research (e.g., Bioremediation Mechanism Studies, Adsorption Behavior)
In the environment, the fate of this compound would be governed by its physical and chemical properties, particularly its long alkyl chains and basic nitrogen atom.
Adsorption Behavior: Long-chain aliphatic amines are expected to exhibit significant sorption to soil and sediment. canada.cacanada.ca This is primarily driven by hydrophobic interactions between the alkyl chains and organic matter in the soil. nih.gov Furthermore, in acidic to neutral environments, the amine group can be protonated, and the resulting cation can bind to negatively charged clay particles through cation exchange. osti.gov Studies on other amines have shown that sorption is strongly dependent on the organic matter content of the soil. nih.gov Therefore, this compound would likely be retained in the top layers of soil and show limited mobility in aquatic systems. nih.gov
Bioremediation and Degradation: The environmental persistence of amines is a subject of ongoing research. ieaghg.org While some simple amines are readily biodegradable, tertiary amines and those with branched or long chains tend to be more resistant to microbial degradation. researchgate.net The degradation of this compound in the environment would likely proceed through microbial oxidation of the alkyl chains. In the atmosphere, amines can react with hydroxyl radicals, but they can also react with nitrogen oxides to form nitrosamines and nitramines, which are of environmental concern. ieaghg.org Research into the specific degradation pathways and potential for bioremediation of this compound would be necessary to fully assess its environmental impact.
Preclinical and In Vitro Mechanistic Studies in Chemical Biology (emphasizing mechanisms of interaction)
The lipophilic and amphiphilic nature of this compound suggests specific mechanisms of interaction in biological systems, which could be explored in preclinical and in vitro studies.
Mechanism of Interaction with Membranes and Proteins: Lipophilic amines, also known as cationic amphiphilic drugs (CADs), are known to interact with and accumulate in biological membranes. nih.govresearchgate.net The un-ionized form of the amine can readily diffuse across the lipid bilayer of cell membranes. nih.gov Due to the lower pH inside acidic organelles like lysosomes (pH ~4.5-5.0) compared to the cytosol (pH ~7.2), the amine becomes protonated and gets "trapped" within these compartments. nih.govmtroyal.canih.gov This process, known as lysosomal trapping, can lead to very high intracellular concentrations.
The surfactant-like structure of this compound suggests it could also disrupt protein structure. researchgate.net The hydrophobic tails can interact with nonpolar regions of proteins, while the polar head group interacts with the aqueous environment, potentially leading to protein unfolding and aggregation, similar to how some surfactants denature proteins. researchgate.net In vitro studies using techniques like circular dichroism or fluorescence spectroscopy could elucidate the specific mechanism and extent of protein interaction.
These mechanistic interactions are crucial for understanding the biological activity of such molecules. For instance, lysosomal sequestration can affect a compound's distribution and may be linked to cellular effects like phospholipidosis. researchgate.net Therefore, in vitro assays using cell lines (e.g., hepatocytes) and fluorescence probes are valuable tools for investigating these fundamental mechanisms of interaction. mtroyal.canih.gov
Compound Index
Structure Activity and Structure Function Relationship Studies of N,n Dibutyl 1 Methylpentylamine Derivatives
Systematic Modification of Alkyl Chains and Nitrogen Substituents
The biological activity and physicochemical properties of N,N-Dibutyl-1-methylpentylamine are intrinsically linked to its molecular structure. Systematic modification of the alkyl chains—the two butyl groups and the 1-methylpentyl group—as well as the substituents on the tertiary amine nitrogen, is a fundamental strategy in medicinal chemistry to explore and optimize a compound's function.
Research on analogous N-alkylamine derivatives demonstrates that the length, branching, and saturation of alkyl chains can significantly influence their biological and physical properties. nih.govnih.gov For instance, in other amine-containing compounds, increasing alkyl chain length has been shown to affect antifungal properties and the efficiency of gene delivery. nih.govnih.gov The introduction of unsaturation (i.e., double or triple bonds) into the alkyl chains can alter the molecule's conformation and fluidity, which in turn affects its interaction with biological membranes or receptor binding pockets. nih.gov
For a hypothetical series of this compound derivatives, one could anticipate that modifications would modulate properties such as lipophilicity, steric bulk, and electronic character.
Lipophilicity: Increasing the length of the alkyl chains would generally increase the molecule's lipophilicity, which could enhance its ability to cross cell membranes.
Steric Hindrance: Altering the branching of the alkyl groups (e.g., replacing n-butyl with iso-butyl or tert-butyl) would introduce steric bulk around the nitrogen atom. This can influence the molecule's ability to fit into a specific binding site, potentially increasing selectivity for a particular biological target.
Nitrogen Substituents: Replacing the N-butyl groups with other alkyl or functional groups would directly impact the electronic environment and basicity of the nitrogen atom. The basicity of the amine is a critical factor, as it affects the molecule's ionization state at physiological pH and its ability to form hydrogen bonds. acs.org
These principles can be illustrated through a hypothetical data table exploring the effect of such modifications on a theoretical receptor binding affinity (Kᵢ).
Interactive Data Table: Hypothetical Structure-Activity Relationship of this compound Derivatives
| Derivative | Modification from Parent Compound | Predicted Effect on Lipophilicity (LogP) | Predicted Steric Hindrance | Hypothetical Receptor Binding Affinity (Kᵢ, nM) |
| Parent Compound | This compound | Baseline | Baseline | 50 |
| Derivative A | N,N-Dipentyl-1-methylpentylamine | Increased | Increased | 75 |
| Derivative B | N,N-Diethyl-1-methylpentylamine | Decreased | Decreased | 120 |
| Derivative C | N,N-Dibutyl-1-ethylpentylamine | Increased | Slightly Increased | 40 |
| Derivative D | N,N-Di(iso-butyl)-1-methylpentylamine | Same | Significantly Increased | 90 |
Note: This table is illustrative and based on established chemical principles. The Kᵢ values are hypothetical.
Influence of Stereochemistry on Reactivity and Molecular Interactions
The structure of this compound contains two potential sources of stereoisomerism: a chiral carbon atom at the first position of the methylpentyl group and the tertiary nitrogen atom itself.
The carbon atom bonded to the nitrogen, a methyl group, a butyl group, and a hydrogen atom is a stereocenter. This gives rise to two enantiomers: (R)-N,N-Dibutyl-1-methylpentylamine and (S)-N,N-Dibutyl-1-methylpentylamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic pathways. stereoelectronics.org This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer, akin to a hand fitting into a glove. stereoelectronics.org The (S)-enantiomer of the antihistamine dexchlorpheniramine, for example, is approximately 200 times more potent than its (R)-form, highlighting the profound impact of stereochemistry on molecular interactions. stereoelectronics.org
The tertiary nitrogen atom in this compound, having three different substituent groups (two butyl groups and one 1-methylpentyl group, if considering the point of attachment), is also a stereogenic center. libretexts.org However, in most acyclic amines, the nitrogen atom undergoes a rapid process called pyramidal inversion at room temperature. libretexts.org This inversion interconverts the two enantiomeric forms of the amine millions of times per second, which is generally too fast to allow for the separation of the individual nitrogen enantiomers. libretexts.org Therefore, while the nitrogen is technically a stereocenter, it is not configurationally stable under normal conditions.
The stereochemical outcome of reactions involving a chiral center can be highly dependent on the reaction mechanism. libretexts.orglumenlearning.com For example, an Sₙ2 reaction at a chiral center typically proceeds with an inversion of stereochemistry, whereas an Sₙ1 reaction often leads to a racemic mixture. libretexts.org
Computational Approaches to Predict Structure-Reactivity and Structure-Function Relationships
Computational chemistry provides powerful tools for predicting the properties and activities of molecules, thereby accelerating the process of drug discovery and materials science. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational method used to correlate the chemical structure of a series of compounds with a specific activity. nih.govmdpi.com
For a series of this compound derivatives, a QSAR model could be developed to predict a desired property, such as binding affinity, reactivity, or metabolic stability. The process involves:
Data Set Compilation: A set of derivatives would be synthesized, and their biological activity would be measured experimentally. This set is divided into a "training set" for building the model and a "test set" for validating it. nih.gov
Descriptor Calculation: For each molecule in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can be categorized as:
Electronic Descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).
Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic Descriptors: Related to water solubility (e.g., LogP).
Topological Descriptors: Related to the connectivity of atoms in the molecule.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links a combination of descriptors to the observed activity. nih.govmdpi.com
A hypothetical QSAR equation for a series of amine derivatives might look like: Activity = (c₁ * LogP) - (c₂ * Molecular Volume) + (c₃ * Dipole Moment) + constant
Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Experimental Validation of Predicted Relationships
A computational model is only useful if its predictions are accurate and reliable. Therefore, experimental validation is a critical and indispensable step in any QSAR study. nih.govnih.gov The primary goal is to demonstrate that the model can accurately predict the activity of compounds that were not used in its development. mdpi.com
The validation process involves several key statistical metrics:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness and stability of the model using only the training set data. A model is generally considered acceptable if q² > 0.5. mdpi.com
External Validation: The model's predictive power is tested by using it to predict the activity of the compounds in the test set. The correlation between the predicted and experimentally measured activities for the test set is quantified by a parameter called pred_r². nih.gov A high pred_r² value indicates strong predictive ability. acs.org
The results of an experimental validation are often presented in a correlation plot.
Interactive Data Table: Hypothetical Experimental Validation of a QSAR Model
| Compound (Test Set) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) | Residual (Experimental - Predicted) |
| Derivative E | 2.5 | 2.7 | -0.2 |
| Derivative F | 8.1 | 7.5 | 0.6 |
| Derivative G | 15.3 | 16.0 | -0.7 |
| Derivative H | 4.2 | 3.9 | 0.3 |
| Derivative I | 1.8 | 1.5 | 0.3 |
A strong linear relationship between the experimental and predicted values, as illustrated in the hypothetical table, would confirm the validity of the QSAR model. mdpi.com This validated model then becomes a reliable tool for the rational design of new derivatives of this compound with optimized properties. nih.gov
Future Directions and Emerging Research Avenues for N,n Dibutyl 1 Methylpentylamine Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of amines has been a significant focus in the development of flow chemistry and automated synthesis platforms, aiming for safer, more efficient, and scalable production methods. nih.govyoutube.com While specific studies on the flow synthesis of N,N-Dibutyl-1-methylpentylamine are not yet available, the existing research on related secondary and tertiary amines provides a clear blueprint for future investigations. nih.govresearchgate.netvapourtec.comacs.org
Flow chemistry offers substantial advantages for amine synthesis, including precise control over reaction parameters, enhanced safety when dealing with exothermic reactions or hazardous reagents, and the ability to perform multi-step syntheses in a continuous fashion. acs.org For a compound like this compound, which would traditionally be synthesized via reductive amination or alkylation of a primary or secondary amine, a flow process could be designed to improve yield and purity while minimizing waste.
Future research could explore the adaptation of established flow chemistry methods for amine synthesis to this compound. This could involve, for instance, the continuous reductive amination of 2-hexanone (B1666271) with dibutylamine (B89481), or the N-alkylation of N-methylpentylamine with butyl halides. Automated platforms, which can rapidly screen various catalysts, solvents, and reaction conditions, would be instrumental in identifying the optimal parameters for its synthesis. youtube.com The development of such a process would not only be of academic interest but could also facilitate its production for potential industrial applications.
Table 1: Potential Flow Chemistry Approaches for this compound Synthesis
| Reaction Type | Reactants | Potential Advantages in Flow |
| Reductive Amination | 2-Hexanone, Dibutylamine, Reducing Agent | Improved heat management, enhanced safety, higher selectivity. |
| N-Alkylation | N-Methylpentylamine, Butyl Halide, Base | Precise stoichiometry control, reduced over-alkylation, in-line purification. |
| Catalytic C-H Amination | Pentane derivatives, Dibutylamine | Potentially more atom-economical route, though challenging. |
Applications in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where the specific structural and electronic properties of amines can be harnessed to build complex architectures. nih.govwikipedia.org Host-guest chemistry, a subfield of supramolecular chemistry, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule, leading to applications in sensing, catalysis, and materials science. beilstein-journals.orglibretexts.org
While this compound has not been specifically studied in this context, its properties as a tertiary amine with bulky, flexible alkyl chains suggest it could be an interesting candidate for host-guest studies. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding or coordination with a host, while the hydrophobic alkyl chains could drive its inclusion into nonpolar cavities of host molecules like cyclodextrins or calixarenes. libretexts.org
Future research could investigate the binding of this compound with various macrocyclic hosts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) could be employed to determine the strength and nature of these interactions. researchgate.net The formation of such host-guest complexes could potentially modify the solubility, reactivity, or photophysical properties of the amine, opening doors to new applications. For instance, encapsulation could be used to control its release in a specific environment or to protect it from degradation.
Green Chemistry Principles in this compound Synthesis and Utilization
The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. acs.org The synthesis of amines is an area where green chemistry can have a significant impact, as traditional methods often involve stoichiometric reagents and harsh conditions. rsc.orgrsc.org
For this compound, future research should focus on developing synthetic routes that align with green chemistry principles. This could involve the use of catalytic methods, such as catalytic reductive amination using molecular hydrogen, which has a high atom economy. acs.orgorganic-chemistry.org Another avenue would be to explore the synthesis from renewable feedstocks, a growing area of interest in green chemistry. rsc.org
The potential use of this compound as a "green" solvent or reaction medium could also be investigated. Some tertiary amines have been studied as switchable solvents, which can change their miscibility with other liquids in response to a trigger like the introduction or removal of CO2. This property can simplify product separation and catalyst recycling, key tenets of green chemistry. While it is unknown if this compound possesses these properties, its structure warrants investigation.
Table 2: Green Chemistry Metrics for Amine Synthesis
| Green Chemistry Principle | Application to this compound Synthesis |
| Atom Economy | Favoring catalytic routes (e.g., reductive amination with H2) over stoichiometric ones. |
| Use of Renewable Feedstocks | Investigating synthetic pathways from biomass-derived precursors. |
| Safer Solvents and Auxiliaries | Employing benign solvents like water or ethanol, or exploring solvent-free conditions. |
| Catalysis | Developing highly efficient and recyclable catalysts for its synthesis. |
| Design for Energy Efficiency | Optimizing reactions to proceed at ambient temperature and pressure. |
Exploration of this compound in Emerging Fields
The unique properties of tertiary and branched-chain amines are leading to their exploration in a variety of emerging scientific fields. nih.govnih.gov While this compound has no documented applications in these areas, its structural motifs suggest potential avenues for future research.
One such area is in the development of materials for organic electronics. Tertiary amines have been investigated as n-type dopants for organic semiconductors. rsc.org The electron-donating nature of the nitrogen atom in this compound could potentially be harnessed in a similar fashion. Its branched structure might also influence the morphology and processability of thin films in electronic devices.
Another emerging application for amines is in the field of CO2 capture and utilization. Certain amines can react reversibly with CO2, allowing for its capture from flue gases or the atmosphere. The specific structure of an amine influences its capacity, kinetics, and the energy required for regeneration. Future studies could assess the CO2 absorption-desorption characteristics of this compound and its derivatives.
Q & A
Q. What synthetic methodologies are recommended for preparing N,N-Dibutyl-1-methylpentylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of 1-methylpentylamine with dibutyl halides or reductive amination of 1-methylpentanal with dibutylamine. For example:
- Alkylation Route : React 1-methylpentylamine with dibutyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., acetonitrile). Monitor reaction progress via TLC or GC-MS .
- Purification : Use fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) to isolate the product. Validate purity via gas chromatography (GC) with flame ionization detection (FID), referencing pharmacopeial standards where applicable .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 0.8–1.6 ppm (butyl chain CH₂/CH₃), δ 2.2–2.8 ppm (N-CH₂ and N-CH₃ groups), and δ 1.2–1.5 ppm (pentyl backbone).
- ¹³C NMR : Confirm tertiary amine signals at 40–50 ppm and alkyl carbons at 10–35 ppm .
- GC-MS : Identify molecular ion peaks at m/z 185 (M⁺) and fragmentation patterns (e.g., loss of butyl groups at m/z 128) .
- FT-IR : Validate N-C stretching vibrations at 1100–1250 cm⁻¹ and C-H bending in alkyl chains at 1450–1480 cm⁻¹ .
Q. What storage conditions are optimal for maintaining the stability of this compound in laboratory settings?
- Methodological Answer :
- Store in amber glass containers under inert gas (argon/nitrogen) to prevent oxidation.
- Maintain temperature at 2–8°C for long-term stability, as tertiary amines are prone to hydrolysis at elevated temperatures.
- Monitor degradation via periodic GC analysis, focusing on emerging peaks indicative of byproducts like pentylamine or dibutyl ether .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points, solubility) for this compound across studies?
- Methodological Answer :
- Comparative Analysis : Cross-reference data from NIST Standard Reference Database (e.g., thermodynamic properties) and replicate experiments under controlled conditions (e.g., standardized pressure for boiling point measurements) .
- Structural Analogues : Use category approaches (e.g., comparing with N,N-diethylpentylamine) to interpolate missing data, adhering to EPA guidelines for structural similarity .
- Statistical Validation : Apply ANOVA to assess inter-laboratory variability in solubility studies (e.g., in water vs. ethanol) .
Q. What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., electron density at the α-carbon of the pentyl chain) .
- Transition State Modeling : Simulate SN2 mechanisms using QM/MM approaches in software like GAMESS to estimate activation energies .
- Thermodynamic Data : Reference enthalpy of formation (ΔfH°gas) from NIST to validate computational results .
Q. What strategies can be employed to validate analytical methods for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC Method Development : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min. Detect impurities (e.g., residual dibutylamine) via UV at 210 nm .
- Validation Parameters :
| Parameter | Requirement | Reference Standard |
|---|---|---|
| Linearity | R² ≥ 0.995 | USP guidelines |
| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL | ICH Q2(R1) |
| Precision | RSD ≤ 2% | EP standards |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
